molecular formula C12H10N2O2 B13625413 5-(Quinolin-6-yl)oxazolidin-2-one

5-(Quinolin-6-yl)oxazolidin-2-one

Cat. No.: B13625413
M. Wt: 214.22 g/mol
InChI Key: JTCNHCLXTSZWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Oxazolidinone Heterocycles in Medicinal Chemistry

The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, is a significant scaffold in the landscape of medicinal chemistry. nih.govrsc.org The 2-oxazolidinone (B127357) isomer is the most extensively investigated in the context of drug discovery. nih.gov

The journey of oxazolidinones in medicine began with early examples like the antimicrobial agent furazolidone, a nitrofuran-oxazolidinone discovered in the 1940s. nih.gov Another early derivative, cycloserine, has been utilized as an antitubercular agent since 1956. nih.gov However, the prominence of the oxazolidinone scaffold surged in the late 1980s with the discovery of a new class of synthetic antibacterial agents, the N-aryl-oxazolidinones. nih.gov This led to the development and eventual FDA approval in 2000 of Linezolid (B1675486), the first commercially successful member of this new class of antibiotics. nih.govresearchgate.net The success of Linezolid spurred further research, leading to second-generation oxazolidinones like Tedizolid (B1663884). researchgate.net The oxazolidinone structure is valued for its ability to act as a bioisostere for groups like carbamates and ureas, offering improved metabolic and chemical stability. nih.gov

Initially recognized for their antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria, the pharmacological applications of oxazolidinone derivatives have expanded significantly. nih.govnih.gov Their primary mechanism of action as antibacterial agents involves the inhibition of bacterial protein synthesis at the initiation phase, a unique mechanism that reduces cross-resistance with other antibiotic classes. nih.gov Beyond their antibacterial and antitubercular effects, research has uncovered a broader therapeutic potential for oxazolidinone-containing compounds. nih.govrsc.org These include applications as:

Anticancer agents nih.govfrontiersin.org

Anti-inflammatory agents nih.govfrontiersin.org

Antiviral agents nih.gov

Agents for neurological and metabolic disorders nih.gov

Anticonvulsant agents frontiersin.org

Antioxidant agents frontiersin.org

This wide range of biological activities underscores the versatility of the oxazolidinone scaffold in the design of new therapeutic molecules. nih.govrsc.org

Significance of Quinoline (B57606) Heterocycles in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its presence in a multitude of natural products and synthetic compounds with diverse biological activities has cemented its importance in drug discovery. nih.gov

The history of quinoline in medicine is famously intertwined with the treatment of malaria, with quinine (B1679958) being a primary example. This led to the development of numerous synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine. The evolution of quinoline-based therapeutics continued with the introduction of the fluoroquinolones, a major class of synthetic antibacterial agents. The first-generation quinolones, such as nalidixic acid, were introduced in the 1960s. Subsequent generations, characterized by the addition of a fluorine atom and other modifications, expanded their antibacterial spectrum. Beyond infectious diseases, quinoline derivatives have been developed as anticancer agents (e.g., topotecan (B1662842) and camptothecin), local anesthetics (e.g., dibucaine), and anti-tubercular drugs (e.g., bedaquiline).

The quinoline nucleus is associated with an exceptionally broad range of pharmacological activities. The versatility of this scaffold allows for functionalization at various positions, leading to a wide chemical space and diverse biological effects. nih.gov Documented biological activities of quinoline derivatives include:

Antimalarial

Antibacterial

Anticancer nih.gov

Anti-inflammatory

Antiviral nih.gov

Anticonvulsant

Antimycobacterial

Cardiovascular activities

Anthelmintic nih.gov

Antifungal nih.gov

Antiprotozoal nih.gov

The ability of quinoline derivatives to interact with various biological targets, including DNA and key enzymes, contributes to their wide-ranging therapeutic potential.

Rationale for Investigating 5-(Quinolin-6-yl)oxazolidin-2-one as a Hybrid Scaffold

The development of hybrid molecules that combine two or more distinct pharmacophores is a well-established strategy in medicinal chemistry aimed at creating compounds with potentially improved or novel activities. The rationale for investigating a hybrid scaffold like this compound is rooted in the complementary and potent biological activities of its constituent parts: the oxazolidinone and quinoline rings.

The primary driver for creating oxazolidinone-quinolone hybrids has been the pursuit of new antibacterial agents with a dual mechanism of action. Such a dual action could potentially overcome existing drug resistance mechanisms. The oxazolidinone moiety is known to inhibit bacterial protein synthesis, while the quinolone (specifically fluoroquinolone) component targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Research into such hybrids has demonstrated that they can be active against a variety of resistant and susceptible Gram-positive bacteria. The nature of the linkage between the two pharmacophores has been shown to be a critical determinant of the antibacterial activity.

Beyond antibacterial applications, the diverse biological profiles of both scaffolds suggest that a quinoline-oxazolidinone hybrid could exhibit other valuable pharmacological properties. The established anticancer, anti-inflammatory, and antiviral activities of both quinoline and oxazolidinone derivatives provide a strong basis for exploring the potential of a hybrid molecule in these therapeutic areas. nih.govnih.gov The combination of these two versatile scaffolds in a single molecule like this compound offers an opportunity to explore novel structure-activity relationships and potentially develop new therapeutic leads with unique biological profiles.

Current Research Landscape and Emerging Trends for Quinoline-Oxazolidinone Hybrids

The escalating threat of antimicrobial resistance has spurred significant research into novel therapeutic agents that can overcome existing resistance mechanisms. One of the promising strategies in this domain is the development of hybrid molecules, which covalently link two different pharmacophores to create a single chemical entity with a potentially dual mode of action and an improved antimicrobial spectrum. Within this context, quinoline-oxazolidinone hybrids have emerged as a focal point of intensive research. These hybrids combine the well-established antibacterial activities of quinolones and oxazolidinones, aiming to create synergistic effects and combat drug-resistant pathogens.

The fundamental design principle behind these hybrids is to merge the DNA gyrase and topoisomerase IV inhibitory activity of the quinolone core with the protein synthesis inhibition of the oxazolidinone moiety. nih.govnih.gov This dual-action approach is anticipated to not only enhance potency but also to lower the probability of bacteria developing resistance. researchgate.net Early research in this area has demonstrated that these hybrid compounds can exhibit potent activity against a wide array of Gram-positive bacteria, including strains resistant to linezolid and ciprofloxacin, as well as some fastidious Gram-negative pathogens. nih.gov

A critical aspect of the current research landscape is the exploration of the structure-activity relationships (SAR) of these hybrids. nih.gov Scientists are systematically modifying the chemical structure of these molecules to optimize their antibacterial efficacy and pharmacokinetic properties. Key areas of modification include the nature of the linker connecting the quinolone and oxazolidinone pharmacophores, as well as substitutions on both the quinoline and oxazolidinone rings. researchgate.netnih.gov

Detailed Research Findings

Recent studies have yielded several promising quinoline-oxazolidinone hybrid compounds with significant in vitro activity. For instance, a series of new oxazolidinone-fluoroquinolone hybrids were synthesized and evaluated for their antibacterial potential. nih.gov Among these, compounds designated as OBP-4 and OBP-5 demonstrated particularly potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. nih.gov The mode of action studies for these compounds confirmed a strong inhibitory effect on protein synthesis, characteristic of oxazolidinones, coupled with a weaker inhibition of DNA synthesis. nih.gov

The following interactive table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected quinoline-oxazolidinone hybrids against various bacterial strains, as reported in recent literature.

CompoundBacterial StrainResistance ProfileMIC (µg/mL)Reference
OBP-4 Staphylococcus aureus ATCC 29213-≤0.5 nih.gov
Staphylococcus aureus (MRSA)Methicillin-Resistant≤0.5 nih.gov
Enterococcus faecalis ATCC 29212-≤0.5 nih.gov
Enterococcus faecium (VRE)Vancomycin-Resistant≤0.5 nih.gov
Streptococcus agalactiaeLevofloxacin-Resistant≤0.5 nih.gov
Haemophilus parasuis-4 nih.gov
OBP-5 Staphylococcus aureus ATCC 29213-≤0.0625–0.25 nih.gov
Staphylococcus aureus (MRSA)Methicillin-Resistant≤0.0625–0.25 nih.gov
Enterococcus faecalis ATCC 29212-≤0.0625–0.25 nih.gov
Enterococcus faecium (VRE)Vancomycin-Resistant≤0.0625–0.25 nih.gov
Haemophilus parasuis-2 nih.gov
Analogue 2 Staphylococcus aureus (Lzd-R)Linezolid-Resistant- nih.gov
Analogue 5 Staphylococcus aureus (Cip-R)Ciprofloxacin-Resistant- nih.gov
Analogue 6 Enterococcus faecium (Lzd-R)Linezolid-Resistant- nih.gov

Note: The table is interactive. You can sort the data by clicking on the column headers.

Emerging Trends

The future trajectory of quinoline-oxazolidinone hybrid research is focused on several key areas. A primary objective is the optimization of the dual-target activity to achieve a more balanced inhibition of both protein and DNA synthesis. nih.gov This could potentially lead to a broader spectrum of activity, including more potent effects against challenging Gram-negative pathogens.

Another significant trend is the use of computational modeling and molecular docking studies to guide the design of new hybrid analogues. nih.gov These in silico methods can help predict the binding interactions of the hybrid molecules with their bacterial targets, thereby rationalizing the design process and improving the chances of synthesizing highly active compounds.

Furthermore, there is a growing interest in evaluating the potential of these hybrids to overcome specific resistance mechanisms. nih.gov For example, research is exploring their activity against bacterial strains harboring mutations in the genes encoding for DNA gyrase, topoisomerase IV, or the ribosomal RNA that are the targets of quinolones and oxazolidinones, respectively. The development of hybrids that are less susceptible to efflux pumps, another common resistance mechanism, is also a key area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-quinolin-6-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H10N2O2/c15-12-14-7-11(16-12)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,11H,7H2,(H,14,15)

InChI Key

JTCNHCLXTSZWLB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 5 Quinolin 6 Yl Oxazolidin 2 One

Retrosynthetic Analysis and Key Precursors for the 5-(Quinolin-6-yl)oxazolidin-2-one Core

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available starting materials. actascientific.com For this compound, the most logical retrosynthetic disconnection is at the oxazolidinone ring.

This approach involves breaking the two C–O and C–N bonds of the heterocyclic ring, which points to a crucial precursor: a 2-amino-1-(quinolin-6-yl)ethanol derivative. researchgate.net This amino alcohol contains the necessary stereocenter and the pre-installed quinoline (B57606) scaffold. The oxazolidinone ring can then be formed in a subsequent cyclization step using a one-carbon (C1) carbonylating agent.

The key precursors identified through this analysis are:

A 2-amino-1-(quinolin-6-yl)ethanol derivative : This is the most significant precursor, containing both the quinoline moiety and the amino alcohol functionality required for the oxazolidinone ring. Its chirality will determine the stereochemistry of the final product.

A carbonylating agent : Reagents such as phosgene (B1210022), triphosgene, N,N'-carbonyldiimidazole (CDI), or alkyl chloroformates can serve as the C1 source to cyclize the amino alcohol. chemicalbook.com

Further deconstruction of the 2-amino-1-(quinolin-6-yl)ethanol precursor would lead to simpler quinoline-based starting materials, such as 6-acetylquinoline (B1266891) or quinoline-6-carboxaldehyde, which can be elaborated to the amino alcohol through established chemical transformations.

Established and Novel Synthetic Routes to Oxazolidinone Derivatives

The oxazolidinone ring is a privileged structure in medicinal chemistry, most famously represented by the Evans chiral auxiliaries and the linezolid (B1675486) class of antibiotics. rsc.orgbioorg.org Consequently, numerous synthetic methods for its construction have been developed.

The most common strategy for forming the oxazolidinone ring is the cyclization of a vicinal 2-amino alcohol with a suitable carbonyl source. researchgate.netnih.gov This transformation can be achieved through several pathways. A highly effective method involves reacting a 2-amino alcohol with N,N'-carbonyldiimidazole (CDI), which acts as a phosgene equivalent under milder conditions. chemicalbook.com

Alternative and novel methods have also been established:

Palladium-Catalyzed Cyclization : A mild, palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide can produce 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org

Silver-Catalyzed Carboxylation : Silver catalysts can promote the incorporation of carbon dioxide into propargylic amines, leading to the formation of oxazolidinone derivatives under mild conditions. organic-chemistry.org

Intramolecular Hydroamidation : Base-catalyzed intramolecular hydroamidation of certain amide alkenes provides a direct route to cyclic amides, including oxazolidinones. organic-chemistry.org

Tandem Cyclization : Silver catalysts acting as π-Lewis acids can promote the tandem cyclization of propargylic alcohols and phenyl isocyanate to yield oxazolidin-2-ones. elsevierpure.com

Method Precursors Reagents/Catalyst Key Features Reference(s)
Amino Alcohol Cyclization 2-Amino AlcoholsN,N'-Carbonyldiimidazole (CDI), PhosgeneCommon, versatile, and high-yielding method. chemicalbook.com
Aziridine (B145994) Ring-Opening 2-Vinylaziridines, CO₂Palladium CatalystHigh regio- and stereoselectivity. organic-chemistry.org
Propargylic Amine Carboxylation Propargylic Amines, CO₂Silver CatalystMild reaction conditions, excellent yields. organic-chemistry.org
Olefin Hydroamination Alkenyl AminesSilver CatalystHigh atom economy, chemo- and regioselective. organic-chemistry.org
Biocatalytic C-H Amination Carbamate (B1207046) DerivativesEngineered Myoglobin (B1173299)Highly enantioselective, green approach. acs.org

Given that the biological activity of many compounds is stereospecific, the asymmetric synthesis of chiral molecules is of paramount importance. williams.edu Chiral oxazolidinones, particularly those developed by David A. Evans, are widely used as chiral auxiliaries to control stereochemistry in various reactions, such as alkylations and aldol (B89426) additions. rsc.orgsigmaaldrich.com

Several strategies exist for the asymmetric synthesis of these valuable compounds:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids. For instance, (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one can be prepared in high yield from N-Boc-L-tyrosine. nih.gov

Enzymatic Reactions : Biocatalysis offers a powerful tool for creating chiral centers with high precision. An enantiodivergent synthesis of oxazolidinones via C–H amination of carbamate derivatives has been demonstrated using engineered myoglobin enzymes, providing access to valuable intermediates for drug synthesis. acs.org

Auxiliary-Controlled Synthesis : In this method, a chiral auxiliary is used to direct the formation of a new stereocenter. Substituted oxazolidinones are themselves effective chiral auxiliaries that provide excellent asymmetric induction in reactions like alkylations and Diels-Alder reactions. cdnsciencepub.com

Synthesis from Chiral Aziridines : Enantiomerically pure oxazolidin-2-ones functionalized at the C-5 position can be prepared in one pot from chiral aziridines that have an electron-withdrawing group at the C-2 position, proceeding with retention of configuration. bioorg.org

Strategies for Quinoline Moiety Introduction and Functionalization

The quinoline scaffold is a core structure in numerous natural products and pharmaceuticals. acs.orgnih.gov Its synthesis and functionalization are well-trodden areas of organic chemistry, with a vast arsenal (B13267) of available methods. nih.govnih.gov

The construction of the quinoline ring system has been dominated by several named reactions for over a century. nih.govresearchgate.net

Classical Synthesis Methods:

Skraup Synthesis : This reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce the quinoline core. nih.govresearchgate.net

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method reacts anilines with α,β-unsaturated carbonyl compounds. researchgate.net

Combes Synthesis : This method involves the acid-catalyzed reaction of anilines with β-diketones. researchgate.net

Friedländer Synthesis : This reaction is a condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, offering a straightforward route to substituted quinolines. researchgate.net

In recent decades, the principles of green chemistry have driven the development of more sustainable and efficient synthetic protocols. acs.orgnih.gov

Green Synthesis Approaches:

Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. actascientific.comnih.gov

Nanocatalysis : The use of nanocatalysts, such as Fe₃O₄ nanoparticles, can enhance reaction efficiency and allow for easy catalyst recovery and reuse. nih.gov

Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or deep eutectic solvents (DESs) makes the synthesis process safer and more sustainable. nih.govnih.gov

Approach Method Reactants Conditions Reference(s)
Classical Skraup SynthesisAniline, GlycerolH₂SO₄, Oxidizing Agent, Heat nih.govresearchgate.net
Classical Friedländer Synthesis2-Aminoaryl Ketone, Methylene (B1212753) KetoneAcid or Base Catalyst researchgate.net
Green Microwave-AssistedVariousMicrowave Irradiation actascientific.comnih.gov
Green NanocatalysisVariousNanoparticle Catalyst (e.g., Fe₃O₄) nih.gov
Green Deep Eutectic SolventsVariousDES as solvent/catalyst nih.gov

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to quinoline chemistry is extensive. nih.govresearchgate.net These methods provide powerful tools for both constructing the quinoline ring and for its subsequent functionalization. rsc.orgnih.gov

Functionalization of Halo-Quinolines : Pre-existing quinolines bearing a halogen atom (Cl, Br, I) are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. researchgate.net This is a key strategy for introducing the carbon chain needed to form the oxazolidinone ring onto the quinoline scaffold.

Ring Construction : Palladium catalysis can be employed to construct the quinoline core itself. The Mizoroki-Heck reaction, for instance, can be used intramolecularly to cyclize N-alkenyl-substituted 2-haloanilines into tetrahydroquinoline derivatives, which can then be aromatized. nih.gov A dehydrogenative variant, the Fujiwara-Moritani reaction, allows for direct C-H activation and does not require prefunctionalized starting materials. rsc.org Another approach involves the palladium-catalyzed reaction of 2-bromoanilines with cyclopropanols to form substituted quinolines. thieme-connect.com

Pd-Catalyzed Reaction Application Description Reference(s)
Suzuki Coupling FunctionalizationCouples a halo-quinoline with an organoboron reagent to form a C-C bond. researchgate.net
Heck Coupling Functionalization/SynthesisCouples a halo-quinoline with an alkene. Can be used intramolecularly to form the quinoline ring. nih.govrsc.orgnih.gov
Sonogashira Coupling FunctionalizationCouples a halo-quinoline with a terminal alkyne. researchgate.net
C-H Alkenylation SynthesisIntramolecular cyclization via C-H activation to form the quinoline ring from an aniline derivative. nih.gov
Buchwald-Hartwig Amination FunctionalizationCouples a halo-quinoline with an amine to form a C-N bond. nih.gov

Development of Novel Synthetic Routes for this compound

The synthesis of this compound is not explicitly detailed in a single dedicated procedure in the reviewed literature. However, the construction of this molecule can be inferred from established methods for the synthesis of related oxazolidinone and quinoline derivatives. A plausible and efficient approach involves the synthesis of oxazolidinone-quinolone hybrids, which have been shown to be active against a variety of resistant and susceptible Gram-positive and fastidious Gram-negative organisms. nih.gov

One potential synthetic pathway commences with the appropriate quinoline precursor, which can be synthesized through various established methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis. ijresm.com For instance, a general route to quinoline derivatives involves the reaction of 2-aminoarylmethanols with nitriles, mediated by a base like CsOH in the presence of air as an oxidant. rsc.org

Once the quinoline moiety with a suitable functional group at the 6-position is obtained, it can be coupled with a fragment that will form the oxazolidinone ring. A common method for forming the 5-substituted oxazolidinone ring is through the cyclization of an amino alcohol precursor. For example, (R)-2-amino-1-(2,2-dimethyl-4H-benzo[d] nih.govresearchgate.netdioxin-6-yl)ethan-1-ol can be reacted with N,N'-carbonyldiimidazole in tetrahydrofuran (B95107) to yield the corresponding oxazolidinone. chemicalbook.com

A more direct approach for creating functionalized 5-substituted oxazolidin-2-ones involves a one-pot reaction from chiral aziridines that bear an electron-withdrawing group at the C-2 position. bioorg.org This method proceeds with retention of configuration and high yields through a regioselective aziridine ring-opening followed by intramolecular cyclization. bioorg.org

Optimization of Synthetic Methodologies: Yield, Purity, and Scalability

For scalability, continuous flow synthesis presents a modern and efficient alternative to traditional batch processes. This has been demonstrated for the synthesis of quinolines via a tandem photoisomerization-cyclization process, allowing for higher productivity and efficiency. rsc.org Such techniques could potentially be adapted for the synthesis of the quinoline precursor of this compound.

Derivatization Strategies for Structural Diversification of this compound Analogs

The exploration of the chemical space around a lead compound through derivatization is a cornerstone of medicinal chemistry. For this compound, derivatization can be strategically focused on three key areas: the oxazolidinone ring, the quinoline moiety, and the introduction of linkers or additional heterocyclic systems.

The oxazolidinone ring itself offers several positions for modification. Structure-activity relationship (SAR) studies on various oxazolidinone antibacterial agents have shown that the substituent at the 5-position significantly influences biological activity. nih.gov For example, converting the 5-acetylaminomethyl group into other functionalities can modulate the antibacterial potency. nih.gov While elongation of the methylene chain at this position has been shown to decrease activity in some series, the replacement of the carbonyl oxygen with a thiocarbonyl sulfur has been reported to enhance in vitro antibacterial activity. nih.gov Specifically, a 5-thiourea group led to a 4- to 8-fold increase in in vitro activity compared to linezolid in one study. nih.gov

Furthermore, the introduction of N-methylglycyl groups or quaternary ammonium (B1175870) salts at the C-ring of oxazolidinone derivatives has been explored to enhance antibacterial efficacy, with some derivatives showing significant activity against E. faecalis and S. aureus. nih.gov These modifications highlight the potential for improving the biological profile of this compound through targeted changes to the oxazolidinone scaffold.

The quinoline ring provides a broad canvas for chemical modification, with various positions available for substitution. SAR studies on quinoline derivatives have demonstrated that substituents on the quinoline core can have a profound impact on their biological activity. ijresm.comnih.gov For instance, in a series of quinoline and oxazino-quinoline derivatives, the presence of a substituent at the C6 position of the quinoline ring did not negatively affect the activity in certain assays. nih.gov This suggests that the 6-position, where the oxazolidinone moiety is attached in the title compound, is a viable point for maintaining or modulating biological activity.

In other studies on quinoline derivatives, the introduction of different substituents at various positions of the quinoline ring has been shown to be crucial for their activity as inhibitors of various biological targets. nih.govnih.gov For example, the nature of substituents on the phenyl ring of a C7 benzyl (B1604629) moiety in 8-hydroxyquinoline (B1678124) derivatives was found to affect their ability to modulate GLI1 protein levels. nih.gov These findings underscore the importance of exploring a range of substituents on the quinoline part of this compound to fine-tune its biological properties.

The introduction of linkers or additional heterocyclic rings can significantly alter the properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. In the context of oxazolidinone-quinolone hybrids, the nature of the spacer connecting the two pharmacophores has been shown to greatly influence antibacterial activity. nih.gov For compounds with a piperazinyl spacer, a dual mode of action has been demonstrated. nih.gov

The synthesis of hybrid molecules incorporating quinoline with other heterocyclic systems like pyrazoles, thiazoles, and pyrimidines has been a strategy to develop novel antimicrobial agents. researchgate.net Furthermore, the fusion of a second heterocyclic ring to the quinoline core, to create tricyclic and tetracyclic systems, has been explored to generate novel chemical entities. nih.gov For instance, 3-(heteroaryl)quinolin-2(1H)-ones have been synthesized and evaluated as potential inhibitors of Hsp90. nih.gov These strategies could be applied to this compound by introducing various linkers at suitable positions or by annulating another heterocyclic ring to the quinoline scaffold to explore new regions of chemical space and potentially discover analogs with enhanced or novel biological activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Quinolin 6 Yl Oxazolidin 2 One Analogs

Rational Design and Synthesis of 5-(Quinolin-6-yl)oxazolidin-2-one Analogues

The rational design of this compound analogues is a strategic process aimed at enhancing therapeutic properties, such as antibacterial efficacy, while minimizing potential toxicity. A primary strategy involves the hybridization of two known pharmacophores: the oxazolidinone ring and a quinoline (B57606) moiety. nih.gov This approach seeks to combine the distinct mechanisms of action of both parent structures to create a dual-action agent, potentially overcoming resistance mechanisms that affect single-target drugs. nih.govnih.gov

Researchers often employ a modular design, envisioning the target molecule as a scaffold with distinct domains that can be systematically modified. nih.gov These domains typically include the core oxazolidinone ring, the N-aryl substituent (in this case, the quinoline system), and the C5 side chain. researchgate.net The objective is often to broaden the spectrum of activity, particularly against challenging Gram-negative pathogens, or to overcome acquired resistance to existing oxazolidinone antibiotics like linezolid (B1675486). nih.gov

The synthesis of these complex molecules is a multi-step process. A common approach involves the regioselective palladium-catalyzed cross-coupling to link pre-formed building blocks, which allows for the combinatorial development of diverse analogues. nih.gov Another key strategy is the use of "click chemistry," which provides high-yielding reactions to connect different molecular fragments in the final steps of the synthesis. nih.gov For instance, the discovery of related compounds, such as 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, was achieved through a rational design process that began with docking-based virtual screening to identify promising scaffolds for synthesis. nih.gov The nature of the chemical spacer linking the oxazolidinone and quinolone parts is a critical design element, as it significantly influences the compound's antibacterial activity and mode of action. nih.gov

Impact of Stereochemistry on Biological Activity of Oxazolidinones

The biological activity of the oxazolidinone class of compounds is critically dependent on their three-dimensional structure, or stereochemistry. nih.gov It is a well-established principle in the medicinal chemistry of oxazolidinones that the stereocenter at the C5 position of the oxazolidinone ring is a crucial determinant of their antibacterial efficacy. scirp.orgnih.gov

Specifically, the (S)-configuration at the C5 position is considered essential for potent biological activity. scirp.orgnih.gov This specific spatial arrangement of the substituent at C5 is necessary for the molecule to bind effectively to its target within the bacterial ribosome. nih.govscirp.org The oxazolidinone mechanism of action involves binding to the 23S ribosomal RNA of the 50S subunit, which inhibits the formation of the 70S initiation complex and thereby halts protein synthesis. nih.gov An incorrect stereoisomer (the (R)-configuration) would not fit correctly into the binding pocket, leading to a significant loss of antibacterial potency. Therefore, controlling the stereochemistry during synthesis is paramount in developing active oxazolidinone-based agents.

Positional Scanning and Substituent Effects on Biological Efficacy

Systematic modification of the this compound scaffold is performed to map the structure-activity relationship (SAR) and identify derivatives with optimal potency. This involves altering substituents at various positions and evaluating the impact on biological efficacy.

C5 Side Chain Modifications: The side chain at the C5 position of the oxazolidinone ring is a key area for modification. nih.gov While the first-generation oxazolidinone, linezolid, features a C5-acetamidomethyl group, research has shown that replacing this group can lead to improved properties. nih.govnih.gov For example, substituting the acetamide (B32628) with groups like a hydroxymethyl or a 1,2,3-triazole can maintain or even enhance activity, particularly against linezolid-resistant bacterial strains. nih.gov This indicates that the C5 position is tolerant of diverse chemical groups, which can be leveraged to fine-tune the molecule's profile. mdpi.com

N-Aryl (Quinoline) Substituent Effects: The N-aryl substituent and its own modifications play a critical role in the molecule's interaction with its biological target. nih.gov In many potent oxazolidinones, the N-phenyl ring is substituted with a fluorine atom, which is important for activity. nih.govscirp.org In the case of this compound, the quinoline ring itself serves as a large, heterocyclic substituent. Further modifications to this quinoline ring, or the introduction of different heterocyclic systems, can lead to additional interactions with the bacterial ribosome, enhancing potency. nih.govnih.gov Studies on oxazolidinone-quinolone hybrids have demonstrated that the nature and length of the spacer connecting the two pharmacophores dramatically influence antibacterial activity. nih.govnih.gov

The following table summarizes the general effects of substituents on the antibacterial activity of oxazolidinone analogs, based on published research findings.

Molecular RegionSubstituent/ModificationEffect on Antibacterial ActivityReference
C5-Side ChainStandard Acetamide GroupBaseline activity; potent against susceptible strains. nih.gov
C5-Side ChainHydroxymethyl or 1,2,3-TriazoleActivity retained or enhanced, especially against cfr-mediated resistant strains. nih.gov
N-Aryl RingAddition of Fused Heterocyclic Rings (e.g., Benzoxazinone)Can significantly increase potency through additional receptor interactions. nih.gov
Linker (in Hybrids)Piperazinyl SpacerCan confer a dual mode of action (quinolone and oxazolidinone). nih.gov
Linker (in Hybrids)Varying Spacer Nature/LengthGreatly influences overall antibacterial activity and mode of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org This approach is invaluable for predicting the potency of unsynthesized analogues and for providing insights into the structural features that govern activity.

For the oxazolidinone class, three-dimensional QSAR (3D-QSAR) studies are commonly employed. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various oxazolidinone series. nih.govscispace.com These models calculate the steric and electrostatic fields of aligned molecules and correlate these field values with their observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). The resulting 3D contour maps highlight regions where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, thus guiding the rational design of new derivatives. nih.gov

While specific QSAR models exclusively for this compound derivatives are not widely published, the established methodologies for both oxazolidinones and quinoline derivatives demonstrate the applicability of this approach. nih.govnih.gov A typical QSAR study involves developing a model from a "training set" of compounds with known activities and then validating its predictive power using a "test set" of compounds not used in the model's creation. nih.gov

Chemoinformatic Approaches in the Optimization of this compound

Chemoinformatics applies computational methods to solve chemical problems, and it plays a significant role in the optimization of lead compounds. Beyond QSAR, several other chemoinformatic tools are used to accelerate the discovery and refinement of molecules like this compound.

One powerful technique is docking-based virtual screening . nih.gov In this approach, large digital libraries of chemical compounds are computationally docked into the three-dimensional structure of a biological target, such as a bacterial ribosome or a specific enzyme. The compounds are scored based on their predicted binding affinity and orientation. This method was successfully used to identify novel inhibitors with a quinolin-6-yl scaffold, demonstrating its power in finding new lead compounds. nih.gov

Another key chemoinformatic method is pharmacophore modeling . researchgate.net A pharmacophore model defines the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. Once a pharmacophore model is generated from a set of known active compounds, it can be used as a 3D query to rapidly search virtual libraries for new molecules that fit the model, leading to the discovery of structurally diverse compounds with the desired biological activity. researchgate.net These computational strategies help prioritize which analogues to synthesize, saving significant time and resources in the drug discovery pipeline. nih.gov

Biological and Pharmacological Investigations of this compound: A Review of Available Data

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific published data for the chemical compound This compound . While the broader classes of quinolines and oxazolidinones are well-documented for their diverse pharmacological activities, including antibacterial and anticancer properties, research focusing explicitly on this particular molecule is not present in the accessible scientific domain.

The initial search for information aimed to populate the following detailed outline:

Biological and Pharmacological Investigations of 5 Quinolin 6 Yl Oxazolidin 2 One

Pre-clinical Efficacy Studies in Relevant Biological Models (Non-Human)

Efficacy Assessment in Specific Animal Models (e.g., infectious disease models, cancer models)

Despite extensive searches, no specific studies detailing the enzyme inhibition, receptor binding, cell-based assay results, ADMET profile, or pre-clinical efficacy of 5-(Quinolin-6-yl)oxazolidin-2-one could be retrieved.

The scientific literature does contain studies on structurally related compounds, such as:

Oxazolidinone-quinolone hybrids , which have been investigated for their antibacterial activity. nih.gov

Derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide , which have been explored as potential PI3Kα inhibitors in the context of cancer research. nih.gov

N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides , evaluated as PI3K/mTOR dual inhibitors. nih.gov

Various 5-substituted oxazolidinones , which have been synthesized and tested for antibacterial activity against Gram-positive bacteria. nih.gov

However, these studies focus on different molecular scaffolds or substitution patterns and their findings cannot be directly attributed to this compound. General information on the oxazolidinone chemical class is available, noting their significance as synthetic antibiotics. nih.gov Similarly, quinoline (B57606) derivatives are widely studied for a range of bioactivities, including as anticancer agents and tubulin polymerization inhibitors. nih.gov

Evaluation of Pharmacodynamic Markers and Biomarkers in Pre-clinical Studies of this compound Remains Undisclosed in Publicly Available Research

Detailed investigations into the pharmacodynamic (PD) markers and biomarkers associated with the chemical compound this compound in the pre-clinical phase are not documented in the accessible scientific literature. Extensive searches of public databases and research repositories have not yielded specific data on the in vitro or in vivo studies required to delineate the molecular and cellular effects of this particular compound.

Pharmacodynamic markers are crucial in drug development to demonstrate that a compound is interacting with its intended target and eliciting the desired biological response. Similarly, biomarkers are essential for monitoring the physiological and pathological state of a model organism in response to a therapeutic intervention. The absence of such information for this compound means that key insights into its mechanism of action and potential efficacy are not available in the public domain.

Typically, pre-clinical evaluation of pharmacodynamic markers would involve a series of experiments to measure target engagement, pathway modulation, and downstream cellular effects. For a novel compound, this could include assessing changes in protein phosphorylation, gene expression, or the levels of specific signaling molecules in relevant cell lines or animal models.

Biomarker discovery and validation in pre-clinical studies often involve the analysis of tissues and biofluids to identify indicators of drug efficacy or to monitor for potential off-target effects. Techniques such as genomics, proteomics, and metabolomics are commonly employed to identify and quantify these biomarkers.

Without any published research on these aspects of this compound, a comprehensive and scientifically accurate article on its pre-clinical pharmacodynamic and biomarker profile cannot be constructed. The scientific community awaits the publication of research that would shed light on the biological and pharmacological investigations of this compound.

Mechanistic Elucidation of 5 Quinolin 6 Yl Oxazolidin 2 One Action

Molecular Mechanism of Action (MOA) at the Target Level

The primary molecular target of oxazolidinone antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. By interfering with this fundamental process, these drugs effectively halt bacterial growth.

Ligand-Target Interaction Studies (e.g., binding kinetics, structural biology)

Oxazolidinones, such as linezolid (B1675486) and tedizolid (B1663884), exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome. nih.govresearchgate.net This interaction prevents the formation of a functional 70S initiation complex, which is a crucial step in the initiation of protein synthesis. nih.gov

High-resolution crystal structures of linezolid bound to the 50S ribosomal subunit from various bacterial species, including Deinococcus radiodurans and Haloarcula marismortui, have provided detailed insights into this interaction. nih.govresearchgate.net These studies reveal that linezolid binds within the peptidyl transferase center (PTC), a highly conserved region of the ribosome. nih.govresearchgate.net The binding pocket is composed of 23S rRNA nucleotides, and the drug's position overlaps with the A-site, where aminoacyl-tRNA molecules normally bind. nih.gov This steric hindrance physically blocks the correct positioning of the A-site tRNA, thereby inhibiting peptide bond formation. rcsb.org

Cryo-electron microscopy (cryo-EM) has further refined our understanding of how different oxazolidinones interact with the ribosome. For instance, studies with methicillin-resistant Staphylococcus aureus (MRSA) ribosomes have shown how tedizolid and other derivatives settle into the PTC. nih.gov The binding kinetics, specifically the rate of dissociation of the drug from the ribosome, is a critical factor in its efficacy. While direct kinetic data for oxazolidinones are not as extensively published as for other antibiotic classes like macrolides, the principle that slower dissociation from the target leads to more potent and sustained inhibition is a key concept in antibiotic development. researchgate.netresearchgate.net Tedizolid, for example, exhibits greater potency than linezolid, which is attributed to optimized interactions within the binding site. nih.gov

Identification of Binding Sites and Allosteric Modulation

The binding site of oxazolidinones is located in the A-site of the PTC on the 50S ribosomal subunit. nih.gov This site is rich in rRNA, and the interaction is primarily with specific nucleotides of the 23S rRNA. nih.gov Key nucleotides that form the binding pocket and interact with linezolid include G2061, A2451, C2452, A2503, U2504, G2505, U2506, and U2585 (E. coli numbering). nih.gov The binding of the oxazolidinone molecule induces a distinct conformational change in the universally conserved nucleotide U2585, rendering the PTC non-productive for peptide bond formation. nih.gov

While the primary mechanism is competitive inhibition at the A-site, evidence for allosteric effects has emerged in the context of resistance. A fascinating mechanism of resistance involves mutations in ribosomal proteins, such as uL3, that are located at a significant distance (approximately 24 Å) from the linezolid binding site. nih.gov These mutations induce a cascade of structural rearrangements in the rRNA that propagate to the PTC, ultimately altering the conformation of the antibiotic's binding pocket and reducing its affinity. nih.gov This demonstrates that the ribosome is a dynamic structure where changes in one region can allosterically modulate the function of a distant site.

Cellular and Subcellular Mechanisms of 5-(Quinolin-6-yl)oxazolidin-2-one

The inhibition of protein synthesis at the ribosomal level triggers a cascade of downstream effects within the bacterial cell, impacting various cellular processes and pathways.

Impact on Intracellular Signaling Pathways and Cellular Processes

The most direct cellular consequence of oxazolidinone action is the cessation of bacterial protein synthesis, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against most streptococci. nih.gov This inhibition has significant downstream effects on bacterial virulence and host-pathogen interactions. For example, linezolid has been shown to suppress the production of various bacterial toxins, such as Panton-Valentine leukocidin (PVL), alpha-hemolysin, and protein A in S. aureus. nih.govresearchgate.net This reduction in toxin output is a direct result of inhibiting their synthesis and can mitigate the severity of toxin-mediated diseases. researchgate.net

Furthermore, oxazolidinones can modulate the host's immune response to infection. In studies using a murine sepsis model, linezolid treatment was associated with reduced production of pro-inflammatory cytokines like IL-1β and IL-6 compared to other antibiotics. nih.gov This immunomodulatory effect is thought to be indirect, resulting from the decreased production of bacterial toxins that would otherwise trigger a strong inflammatory response from host immune cells. researchgate.netnih.gov Some research also suggests that linezolid may have a direct impact on host cells, as it has been shown to inhibit mitochondrial protein synthesis, which can lead to side effects like lactic acidosis and myelosuppression with prolonged use. ekb.eg This is due to the similarity between bacterial and mitochondrial ribosomes. ekb.eg In the context of bacterial signaling, the inhibition of protein synthesis would broadly affect pathways that rely on the rapid turnover of regulatory proteins, such as two-component systems and quorum sensing, although specific studies on these effects are less common. nih.govacs.org

Effects on Gene Expression and Proteomic Profiles

The impact of oxazolidinone derivatives on bacterial gene expression and protein production has been investigated using transcriptomic and proteomic approaches. In Mycobacterium tuberculosis, exposure to subinhibitory concentrations of linezolid resulted in the differential regulation of 729 genes. nih.gov Of these, 318 were upregulated and 411 were downregulated, affecting pathways involved in protein synthesis, sulfite (B76179) metabolism, and the cell envelope. nih.gov

In Staphylococcus aureus, proteomic and metabolomic analyses following linezolid treatment revealed significant changes in amino acid biosynthesis, the TCA cycle, and nucleotide metabolism, particularly pyrimidine (B1678525) pathways. nih.gov A general increase in ribosomal protein complexes was also observed, suggesting a compensatory response by the bacterium to the inhibition of translation. nih.govnih.gov Transcriptomic studies in S. aureus have also shown that exposure to linezolid leads to the upregulation of genes encoding ribosomal proteins and several small RNAs (sRNAs), indicating a complex regulatory response to the antibiotic stress. researchgate.netnih.gov

The table below summarizes some of the key findings from a gene expression profiling study in a murine sepsis model with MRSA, comparing the effects of linezolid and vancomycin.

GeneFunctionExpression Change with LinezolidExpression Change with Vancomycin
Cxcl9 Chemokine (attracts immune cells)Different from controlDifferent from control
Cxcl10 Chemokine (attracts immune cells)Different from controlDifferent from control
Il1r2 Interleukin-1 receptor type 2 (decoy receptor)Different from controlDifferent from control
Cd14 Co-receptor for toll-like receptorsDifferent from controlDifferent from control
Nfkbia Inhibitor of NF-kappa-BDifferent from controlDifferent from control
Data from a murine sepsis model with S. aureus USA300. nih.gov

Resistance Mechanisms and Strategies to Overcome Them

The emergence of resistance to oxazolidinones is a growing clinical concern. Understanding the mechanisms of resistance is crucial for the development of strategies to maintain the efficacy of this important class of antibiotics.

The most common mechanism of resistance to oxazolidinones involves mutations in the target site within the 23S rRNA of the 50S ribosomal subunit. sdu.dk The G2576T mutation is one of the most frequently observed in clinical isolates. capes.gov.br Other mutations in nucleotides that line the drug's binding pocket, such as G2447T and T2500A, also confer resistance by reducing the binding affinity of the drug. nih.gov Additionally, mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can lead to resistance, often through allosteric effects that alter the conformation of the binding site. nih.govnih.gov

Another significant resistance mechanism is the acquisition of transferable resistance genes. The cfr (chloramphenicol-florfenicol resistance) gene is particularly concerning as it encodes an RNA methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA. nih.gov This methylation introduces a steric hindrance that blocks the binding of not only oxazolidinones but also other classes of antibiotics that target the PTC, leading to a multidrug-resistant phenotype. nih.gov Other transferable resistance genes, such as optrA and poxtA, have also been identified. researchgate.net

Strategies to overcome oxazolidinone resistance include:

Development of next-generation oxazolidinones: Tedizolid, a second-generation oxazolidinone, was designed to have enhanced potency and activity against some linezolid-resistant strains. nih.govoup.com Its modified side chain allows it to overcome resistance mediated by the cfr gene in the absence of other ribosomal mutations. nih.govnih.gov Tedizolid is generally 4- to 8-fold more potent than linezolid against staphylococci, enterococci, and streptococci. nih.govnih.govnih.govbohrium.com

Combination therapies: Combining oxazolidinones with other antibiotics that have different mechanisms of action is a promising strategy to enhance efficacy and combat resistance. For example, combining linezolid with a pyrimidine synthesis inhibitor has shown synergistic bactericidal effects. nih.gov

Adjuvants: The use of adjuvants, such as efflux pump inhibitors, can help to increase the intracellular concentration of the antibiotic and overcome resistance mediated by drug efflux. youtube.com

The table below shows a comparison of the in vitro activity of tedizolid and linezolid against various resistant strains of S. aureus.

Bacterial Strain PhenotypeTedizolid MIC₉₀ (mg/L)Linezolid MIC₉₀ (mg/L)
hVISA 0.54
VISA 0.54
DNS 0.52
hVISA: heterogeneous vancomycin-intermediate S. aureus; VISA: vancomycin-intermediate S. aureus; DNS: daptomycin-non-susceptible S. aureus. nih.gov

Off-Target Activity Profiling and Polypharmacology (mechanistic insights)

Comprehensive searches of scientific literature and bioactivity databases have revealed a significant lack of publicly available information regarding the off-target activity profiling and polypharmacology of the specific compound, this compound. While the oxazolidinone ring system is a well-established pharmacophore present in a variety of approved drugs and clinical candidates, detailed selectivity screening data for this particular quinoline-substituted derivative is not disclosed in the public domain. nih.govrsc.orgnih.gov

The concept of polypharmacology, where a single compound interacts with multiple targets, is a critical aspect of modern drug discovery and development. nih.gov Understanding these off-target interactions is essential for elucidating the full mechanistic profile of a molecule and for anticipating potential therapeutic benefits or adverse effects. Such investigations are typically carried out using broad panels of assays, such as kinase inhibitor profiling screens or receptor binding assays. ox.ac.uknih.gov

The oxazolidinone scaffold itself is known for its versatility, with different derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. nih.govbohrium.comresearchgate.net This diversity of action is a testament to the ability of medicinal chemists to modify the scaffold to achieve desired target engagement. For instance, the substitution pattern on the oxazolidinone core can significantly influence its biological targets. researchgate.net

In the broader context of drug discovery, compounds containing a quinoline (B57606) moiety, such as this compound, are often investigated as kinase inhibitors. waocp.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.gov Consequently, kinase inhibitors are a major class of therapeutic agents. nih.gov A key challenge in the development of kinase inhibitors is achieving selectivity, as many of these compounds can interact with multiple kinases due to the conserved nature of the ATP-binding site. nih.govnih.gov This lack of selectivity can lead to off-target effects.

While no specific data exists for this compound, it is plausible that its off-target profile could include interactions with various kinases or other ATP-binding proteins. A thorough investigation, likely involving screening against a panel of hundreds of kinases, would be necessary to establish a clear polypharmacological profile. Such studies are a standard component of preclinical drug development. nih.govox.ac.uk

Without specific experimental data, any discussion of the off-target activity of this compound remains speculative. The generation of such data through systematic screening is a prerequisite for a complete mechanistic understanding of this compound.

Computational Chemistry and Molecular Modeling of 5 Quinolin 6 Yl Oxazolidin 2 One

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. researchgate.net For 5-(Quinolin-6-yl)oxazolidin-2-one, docking simulations can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

Studies on similar oxazolidinone and quinoline (B57606) derivatives have demonstrated their potential to bind to a variety of protein targets. For instance, oxazolidinone-based compounds have been investigated as inhibitors of monoamine oxidase (MAO) and various bacterial proteins. researchgate.netnih.gov Quinoline derivatives have also been explored as inhibitors of targets like PI3Kα. researchgate.netnih.gov

In a hypothetical docking study of this compound, the quinoline moiety could engage in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within a protein's active site. The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the oxazolidinone ring can act as hydrogen bond acceptors, while the N-H group of the oxazolidinone can be a hydrogen bond donor. researchgate.net These interactions are crucial for the stability of the complex. researchgate.net The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's binding pocket.

A typical molecular docking workflow would involve:

Preparation of the 3D structure of this compound.

Identification and preparation of the target protein structure, which could be obtained from the Protein Data Bank (PDB) or through homology modeling.

Performing the docking simulation using software like AutoDock, Glide, or GOLD.

Analyzing the resulting poses and scoring them based on binding energy to predict the most favorable binding mode.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Interaction TypePotential Participating Moieties of the LigandPotential Interacting Amino Acid Residues
Hydrogen BondingOxazolidinone ring (C=O, N-H), Quinoline NSer, Thr, Asn, Gln, His, Asp, Glu
π-π StackingQuinoline ringPhe, Tyr, Trp, His
Hydrophobic InteractionsQuinoline ring, aliphatic part of oxazolidinoneAla, Val, Leu, Ile, Pro, Met
van der Waals ForcesEntire moleculeAll surrounding residues

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it adapts to the binding site of a target protein.

A typical MD simulation study on the this compound-protein complex would involve:

Placing the best-docked pose into a simulation box with explicit solvent (e.g., water) and ions to mimic physiological conditions.

Minimizing the energy of the system to remove any steric clashes.

Gradually heating and equilibrating the system to the desired temperature and pressure.

Running the production MD simulation for a sufficient time (nanoseconds to microseconds) to capture relevant biological motions.

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the binding. A stable RMSD suggests a stable interaction.

Interaction Dynamics: The persistence of hydrogen bonds and other key interactions observed in docking can be evaluated throughout the simulation.

Research on related quinoline derivatives has utilized MD simulations to confirm the stability of ligand binding and to understand the dynamic nature of the interactions within the active site. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic properties and reactivity of this compound. nih.gov These calculations provide a deeper understanding of the molecule's intrinsic characteristics.

Key properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the oxazolidinone carbonyl group and the nitrogen of the quinoline would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. The N-H proton of the oxazolidinone would be a region of positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. A smaller energy gap suggests higher reactivity.

Atomic Charges: Calculation of partial atomic charges can help in understanding the charge distribution across the molecule and in parameterizing the molecule for molecular mechanics force fields used in MD simulations.

Studies on similar heterocyclic compounds have used these quantum chemical methods to rationalize their observed biological activities and to predict their reactivity in various chemical transformations. scielo.br

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicImplication
MEPNegative potential around C=O and quinoline N; Positive potential at N-HGuides understanding of intermolecular interactions
HOMO-LUMO GapModerateIndicates reasonable chemical stability
Atomic ChargesNegative charges on O and N atoms; Positive charge on H of N-HInforms on electrostatic interactions

Virtual Screening and De Novo Design Approaches for Novel Analogs

Virtual screening is a powerful computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound is found to have interesting biological activity, virtual screening can be used to discover novel analogs with improved properties. researchgate.netnih.gov

There are two main approaches:

Ligand-Based Virtual Screening: This approach uses the structure of the known active compound, this compound, as a template to search for other molecules with similar 2D or 3D features.

Structure-Based Virtual Screening: This method uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity.

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. This can be done by either assembling fragments in the binding site of the target or by modifying an existing ligand like this compound to improve its interactions.

For example, a study on the discovery of PI3Kα inhibitors utilized a docking-based virtual screening approach to identify compounds with a quinolinyl-oxadiazole scaffold, which is structurally related to the compound of interest. researchgate.netnih.gov

Homology Modeling and Target Structure Prediction (if experimental structures are unavailable)

For many potential drug targets, an experimentally determined 3D structure (from X-ray crystallography or NMR spectroscopy) may not be available. In such cases, homology modeling can be used to build a theoretical model of the target protein. This technique relies on the principle that proteins with similar sequences adopt similar 3D structures.

The process of homology modeling involves:

Identifying a protein with a known 3D structure (the template) that has a significant sequence similarity to the target protein.

Aligning the sequence of the target protein with the template sequence.

Building a 3D model of the target protein based on the coordinates of the template.

Refining and validating the model to ensure its quality.

Once a reliable homology model is generated, it can be used for structure-based drug design studies, such as molecular docking and virtual screening of this compound and its analogs. For instance, a homology model of the σ2 receptor was developed to understand the binding of oxazolidinone-based ligands. nih.gov This demonstrates the utility of homology modeling in cases where the experimental structure of the receptor is not known.

Advanced Research Perspectives and Future Directions for 5 Quinolin 6 Yl Oxazolidin 2 One

Exploration of Novel Therapeutic Areas and Indications

While the foundational antibacterial properties of the oxazolidinone class are well-established, the quinoline (B57606) component of 5-(Quinolin-6-yl)oxazolidin-2-one opens the door to a broader spectrum of pharmacological activities. rxlist.comneliti.com Current research is actively exploring the therapeutic potential of this and structurally related compounds in several novel areas beyond conventional antibacterial use.

One of the most promising new avenues is in the realm of oncology . Quinoline derivatives have demonstrated significant potential as anticancer agents. mdpi.com The introduction of functionalities such as a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus has been shown to enhance antiproliferative activity. nih.gov Furthermore, a study focused on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, which share the quinolin-6-yl core, identified them as novel PI3Kα inhibitors, a key target in cancer therapy. nih.gov This suggests that this compound could be a valuable starting point for the development of new anticancer drugs.

Another critical area of investigation is in the treatment of tuberculosis . Several oxazolidinone derivatives are currently in clinical trials for drug-resistant tuberculosis. rsc.org The hybridization of the oxazolidinone core with a quinoline moiety, as seen in this compound, could lead to compounds with enhanced efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.govresearchgate.net

The exploration of neurodegenerative diseases also presents a potential, albeit less explored, therapeutic area. The diverse biological activities associated with the quinoline scaffold suggest that derivatives of this compound could be designed to interact with targets relevant to these complex disorders.

Development of Next-Generation Hybrid Compounds

The concept of hybrid molecules, which combine two or more pharmacophores to create a single entity with multiple mechanisms of action or improved properties, is a key strategy in modern drug discovery. The structure of this compound is itself a hybrid, and its potential can be further expanded through the development of next-generation hybrid compounds.

Researchers have successfully synthesized and evaluated novel oxazolidinone-quinolone hybrid antimicrobials . nih.gov These hybrids have shown improved potency against a range of Gram-positive and fastidious Gram-negative pathogens compared to linezolid (B1675486). nih.gov A key feature of these hybrids is their dual mechanism of action, inhibiting both protein synthesis (a hallmark of oxazolidinones) and DNA gyrase/topoisomerase IV (the target of quinolones). nih.gov This dual action can also be effective against strains resistant to either linezolid or ciprofloxacin. nih.gov

Another approach involves the creation of quinoline-oxazolidinone hybrids with different linkers . For instance, hybrids bearing an acetamide (B32628) spacer have demonstrated promising antimycobacterial activities. researchgate.net The nature of the linker and the substituents on both the quinoline and oxazolidinone rings are critical for optimizing the activity of these hybrid molecules.

Hybrid Compound Type Potential Advantage Example of Research Focus
Oxazolidinone-Quinolone HybridsDual mechanism of action, improved potency, activity against resistant strains. nih.govSynthesis of hybrids with linkers to optimize activity against Gram-positive and Gram-negative pathogens. nih.gov
Quinoline-Oxazolidinone Hybrids with SpacersEnhanced antimycobacterial properties. researchgate.netInvestigating different spacer lengths and compositions to improve efficacy against Mycobacterium tuberculosis. researchgate.net

Combination Therapies Involving this compound

The use of combination therapies is a cornerstone of modern medicine, particularly in the treatment of infectious diseases and cancer. The rationale behind this approach is to achieve synergistic effects, reduce the likelihood of drug resistance, and target multiple pathways involved in the disease process. While specific studies on combination therapies involving this compound are limited, the broader classes of oxazolidinones and quinolones provide a strong basis for future research.

For bacterial infections, combining an oxazolidinone-quinolone hybrid with another antibacterial agent is a promising strategy. googleapis.com Such combinations could be administered simultaneously or separately and have the potential to be effective against a wide range of pathogens. googleapis.com For instance, oxazolidinones have been found to be additive with vancomycin, gentamicin, or rifampin against S. aureus. nih.gov

In the context of cancer, combining a this compound derivative that acts as a PI3Kα inhibitor with other targeted therapies or traditional chemotherapy could lead to improved treatment outcomes. The synergistic effects of such combinations could allow for lower doses of each agent, potentially reducing toxicity.

Potential Combination Partner Therapeutic Area Rationale for Combination
Other antibacterial agents (e.g., vancomycin, gentamicin)Bacterial InfectionsTo achieve synergistic killing and combat resistance. googleapis.comnih.gov
Other targeted cancer therapies (e.g., EGFR inhibitors)CancerTo inhibit multiple oncogenic signaling pathways simultaneously.
Traditional Chemotherapeutic AgentsCancerTo enhance the cytotoxic effect and overcome resistance mechanisms.

Integration with Advanced Drug Delivery Systems (Focus on methodology, not human dosage)

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of drugs like this compound.

One of the most promising approaches is the use of nanoparticles . Magnetic nanoparticles, in particular, have been investigated for the synthesis and delivery of quinoline derivatives. nih.gov These nanoparticles can be functionalized to specifically target diseased cells or tissues, thereby increasing the local concentration of the drug and minimizing systemic exposure. Cobalt-based nanoparticles have also been explored for the synthesis and potential delivery of quinolines. nih.gov

For oxazolidinones, which can have poor water solubility, drug delivery systems are being developed to overcome this limitation. nih.gov A "Trojan Horse" strategy has been explored where an oxazolidinone is linked to a cephalosporin (B10832234) with an attached siderophore. rsc.org This allows the compound to be actively transported into Gram-negative bacteria, which are typically not susceptible to oxazolidinones. rsc.org A percutaneous approach for delivering oxazolidinones to the lower gastrointestinal tract has also been considered to achieve targeted drug delivery. ontosight.ai

Unexplored Chemical Space and Synthetic Challenges for this compound Derivatives

Despite the promising potential of this compound, a vast chemical space around this scaffold remains unexplored. The functionalization of both the quinoline and oxazolidinone rings offers numerous opportunities for creating new derivatives with tailored properties. nih.gov However, the synthesis of these derivatives is not without its challenges.

The synthesis of the quinoline ring itself can be complex, with various classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being employed. researchgate.net The use of nanocatalysts in these synthetic routes is an area of active research, aiming to create more environmentally friendly and efficient processes. acs.org

A significant challenge lies in the selective functionalization of the quinoline ring . nih.gov The position of substituents can have a profound impact on the biological activity of the resulting compound. nih.gov For instance, introducing bulky substituents at position-7 of the quinoline nucleus has been shown to facilitate antiproliferative activity. nih.gov

The synthesis of the oxazolidinone ring and its linkage to the quinoline moiety also present synthetic hurdles. The stereochemistry at the C5 position of the oxazolidinone ring is crucial for its antibacterial activity and must be carefully controlled during synthesis. nih.gov

Future research in this area will likely focus on developing novel synthetic methodologies to access a wider range of derivatives of this compound. This will involve the exploration of new catalytic systems, the development of more efficient multi-component reactions, and the use of computational tools to guide the design of new compounds with desired biological activities. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-(Quinolin-6-yl)oxazolidin-2-one, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via coupling reactions between quinoline derivatives and oxazolidinone precursors. A validated method involves:

  • Reacting 5-(chloromethyl)-oxazolidin-2-one with substituted quinoline intermediates under nitrogen atmosphere.
  • Using copper iodide (0.1 equiv) and potassium carbonate (2 equiv) as catalysts in dry 1,4-dioxane at room temperature with ultrasound irradiation for 2–3 hours to enhance reaction efficiency .
  • Purification via silica gel column chromatography (n-hexane:ethyl acetate, 7:3) to isolate the product. Optimizing stoichiometry, solvent dryness, and ultrasound duration can improve yields beyond 75% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1750 cm⁻¹) and N-H stretches (~3250–3450 cm⁻¹) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR data to verify substituent positions. For example, a singlet at δ 5.60 ppm (NH) and δ 159.12 ppm (C=O) are diagnostic .
  • Melting point analysis : Compare observed values (e.g., 102–103°C) with literature data to assess purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR or IR) for this compound derivatives?

  • Answer :

  • Solvent effects : Ensure consistency in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), which can shift NMR peaks .
  • Impurity profiling : Use HPLC-MS to detect byproducts from incomplete reactions or degradation.
  • Crystallography : Validate structures via single-crystal X-ray diffraction, as demonstrated for related oxazolidinone-quinoline hybrids .

Q. What strategies are effective for optimizing the regioselectivity of this compound in cross-coupling reactions?

  • Answer :

  • Catalyst screening : Test palladium or copper-based catalysts (e.g., Pd(PPh₃)₄ or CuI) to favor specific bond formations .
  • Temperature control : Lower temperatures (0–5°C) may reduce side reactions in electrophilic substitutions.
  • Protecting groups : Temporarily block reactive sites on the quinoline ring using tert-butyldimethylsilyl (TBS) groups .

Q. How do computational methods (e.g., DFT or molecular docking) enhance the study of this compound’s bioactivity?

  • Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .
  • Docking studies : Model interactions with biological targets (e.g., bacterial ribosomes) to guide structure-activity relationship (SAR) studies .
  • MD simulations : Assess stability in aqueous environments to inform pharmacokinetic studies .

Q. What experimental approaches validate the stability of this compound under varying pH and temperature conditions?

  • Answer :

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .
  • Light exposure studies : Assess photostability under UV/visible light using quartz cuvettes .

Data Analysis and Contradiction Management

Q. How should researchers address contradictory reports on the antimicrobial efficacy of this compound derivatives?

  • Answer :

  • Standardized assays : Replicate studies using CLSI/MICE guidelines for MIC (minimum inhibitory concentration) determination .
  • Strain variability : Test against a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens to identify spectrum limitations.
  • Synergistic studies : Combine with β-lactam antibiotics to explore potentiation effects .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of this compound?

  • Answer :

  • Probit analysis : Calculate LD₅₀/LC₅₀ values using nonlinear regression models.
  • ANOVA with post-hoc tests : Compare toxicity across cell lines (e.g., HepG2 vs. HEK293) .
  • QSAR modeling : Corporate molecular descriptors (e.g., logP, polar surface area) to predict ecotoxicity .

Methodological Resources

  • Spectral databases : PubChem (CID: 135205-36-6) and CAS Common Chemistry .
  • Crystallography tools : SHELX suite for structure refinement .
  • Synthetic protocols : Ultrasound-assisted reactions for rapid heterocycle formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.